molecular formula C24H26ClN3O2 B2769721 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1049370-87-7

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2769721
CAS No.: 1049370-87-7
M. Wt: 423.94
InChI Key: JYIBPLBAMJKLCM-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound featuring a piperazine core substituted with a 4-chlorophenyl group, linked via an ethyl chain to an acetamide moiety bearing a naphthalen-2-yloxy group. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active compounds targeting receptors such as serotonin or dopamine receptors .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2/c25-21-6-8-22(9-7-21)28-15-13-27(14-16-28)12-11-26-24(29)18-30-23-10-5-19-3-1-2-4-20(19)17-23/h1-10,17H,11-16,18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIBPLBAMJKLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a ligand for the D4 dopamine receptor. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical reaction.

Biological Activity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, a compound characterized by its unique piperazine and naphthalene moieties, has drawn significant attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H26ClN3O2
  • Molecular Weight : 405.92 g/mol

The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

This compound exhibits several biological activities, primarily through interactions with neurotransmitter receptors:

  • Dopamine Receptors : The compound shows high affinity for dopamine D4 receptors, with an IC50 value as low as 0.057 nM, indicating potent receptor binding and selectivity over D2 receptors .
  • Serotonin Receptors : It also interacts with serotonin receptors, which may contribute to its psychoactive effects.
  • Adrenergic Receptors : The compound has demonstrated selectivity against adrenergic alpha1 receptors, suggesting potential applications in treating conditions related to adrenergic signaling .

Pharmacological Effects

Research has highlighted various pharmacological effects of this compound:

  • Antidepressant Activity : The modulation of dopamine and serotonin pathways suggests potential antidepressant properties.
  • Anticancer Potential : In vitro studies indicate that derivatives of the compound exhibit significant anticancer activity against various cancer cell lines, including breast and colon cancer models .
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects comparable to standard antibiotics in laboratory settings .

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Identified interactions with acetylcholinesterase, indicating potential neuroprotective effects.
Demonstrated anticancer activity in human colon cancer cell lines with IC50 values lower than standard chemotherapeutics.
Showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

Case Studies

  • Anticancer Activity : A series of experiments involving the compound's derivatives revealed that certain modifications enhance anticancer efficacy significantly, with IC50 values ranging from 0.5 to 10 µM depending on the cancer type tested .
  • Neuropharmacology : In animal models, administration of the compound resulted in decreased depressive-like behaviors in forced swim tests, supporting its potential as an antidepressant agent .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a piperazine ring, a naphthalene moiety, and an acetamide functional group. Its molecular formula is C25H37ClN4O2C_{25}H_{37}ClN_{4}O_{2}, with a molecular weight of approximately 461.0 g/mol. The presence of the 4-chlorophenyl group contributes to its biological activity, particularly in targeting specific receptors in the brain.

Antipsychotic Activity

Research has indicated that compounds similar to N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide exhibit significant antipsychotic effects. They act primarily as dopamine D4 receptor antagonists, which are implicated in the treatment of schizophrenia and other psychotic disorders. A study highlighted the structural modifications that enhance affinity for dopamine receptors, suggesting potential therapeutic applications in managing psychotic symptoms .

Anticancer Properties

Recent investigations have focused on the anticancer potential of this compound. Its analogs have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation . A comprehensive study reported that derivatives of similar structures demonstrated significant growth inhibition percentages against multiple cancer types when subjected to National Cancer Institute protocols .

Case Study 1: Antipsychotic Efficacy

A clinical trial assessed the efficacy of a derivative of this compound in patients with schizophrenia. The results indicated a marked reduction in psychotic symptoms compared to placebo controls, with minimal side effects reported. This supports the hypothesis that targeting dopamine D4 receptors can lead to effective therapeutic outcomes .

Case Study 2: Anticancer Activity

In vitro studies evaluated the anticancer activity of this compound against human cancer cell lines. Results showed a significant decrease in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development in oncology .

Chemical Reactions Analysis

Formation of the Ethylacetamide Backbone

The ethylacetamide linker is introduced through alkylation or amidation:

  • Alkylation : Reacting 4-(4-chlorophenyl)piperazine with 2-chloroethylamine in ethanol under reflux forms the ethylpiperazine intermediate .

  • Amidation : Subsequent reaction with 2-(naphthalen-2-yloxy)acetyl chloride in the presence of triethylamine (TEA) yields the target compound .

Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsSolventTemperatureYieldSource
Piperazine synthesisCuI, K2_2CO3_3, DMFDMF110°C75%
Alkylation2-Chloroethylamine, EtOHEthanolReflux68%
Amidation2-(Naphthalen-2-yloxy)acetyl chloride, TEADCMRT82%

Etherification for Naphthalen-2-yloxy Group

The naphthalen-2-yloxy group is introduced via Williamson ether synthesis:

  • Method : Reaction of 2-naphthol with 2-chloroacetamide derivatives in basic conditions (e.g., K2_2CO3_3 in acetone) .

  • Mechanism :

    2-Naphthol+ClCH2COClK2CO32-(Naphthalen-2-yloxy)acetyl chloride\text{2-Naphthol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{K}_2\text{CO}_3} \text{2-(Naphthalen-2-yloxy)acetyl chloride}

Characterization and Spectral Data

Key analytical data for analogous compounds (Table 2):

Table 2: Spectral Signatures of Structural Motifs

Functional GroupIR (cm1^{-1})1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)Source
Piperazine C–N1645 (CO)3.56–3.75 (m, 8H, NCH2_2)52.0–56.3 (NCH2_2)
Acetamide CO16714.43 (s, SCH2_2)174.1
Naphthyl ether1245 (C–O)7.46–8.25 (m, ArH)112.6–146.4 (ArC)

Reactivity and Functionalization

  • Hydrolysis : The acetamide group undergoes basic hydrolysis to form carboxylic acid derivatives (e.g., with NaOH/EtOH) .

  • Electrophilic Substitution : The naphthalen-2-yloxy group directs electrophilic substitution at the α-position (e.g., nitration) .

  • Cross-Coupling : Suzuki-Miyaura coupling of the 4-chlorophenyl group with aryl boronic acids is feasible under Pd catalysis .

Stability and Degradation Pathways

  • Thermal Stability : Decomposition observed >250°C (TGA data from analogs) .

  • Photodegradation : Susceptible to UV-induced cleavage of the naphthyl ether bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Acetamide Backbones

Several structurally related compounds share the piperazine-acetamide backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Notes Reference
Target Compound : N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide 4-Chlorophenyl (piperazine), Naphthalen-2-yloxy ~463.96* Not reported Hypothesized CNS activity due to piperazine N/A
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 14) 4-Chlorophenyl (piperazine), Thiazole-p-tolyl 426.96 282–283 MMP inhibitor (anti-inflammatory)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Fluorophenyl, Tosylpiperazine 419.93 Not reported Sulfonamide group enhances metabolic stability
N-Methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide Naphthalen-1-yloxy, Thiophene ~631.80* Not reported Dual aromatic groups may improve receptor selectivity

*Calculated based on molecular formula.

Key Structural and Functional Differences

  • Naphthalenyl vs. This may enhance binding to hydrophobic receptors but reduce solubility.
  • Piperazine Modifications : Replacement of the 4-chlorophenyl group in the target compound with sulfonyl (e.g., tosyl in ) or benzoyl groups (e.g., in ) alters electron distribution and hydrogen-bonding capacity, impacting receptor affinity and metabolic stability.

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogues like Compound 14 (mp 282–283°C) suggest high thermal stability due to aromatic stacking and hydrogen bonding .
  • Lipophilicity : The naphthalen-2-yloxy group likely increases logP compared to simpler substituents (e.g., 4-fluorophenyl in ), which could enhance blood-brain barrier penetration .

Q & A

Basic: What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?

Answer:
Synthesis typically involves sequential functionalization of the piperazine core, starting with nucleophilic substitution to introduce the 4-chlorophenyl group, followed by alkylation or acylation to attach the naphthalenyloxyacetamide moiety. Key steps include:

  • Reaction Temperature Control : Maintain reflux in polar aprotic solvents (e.g., acetonitrile, DMF) to stabilize intermediates and enhance nucleophilic attack .
  • Purification : Column chromatography (silica gel) or recrystallization ensures high purity (>95%), with TLC monitoring to track reaction progress .
  • Catalyst Selection : Use phase-transfer catalysts or mild bases (e.g., K₂CO₃) to minimize side reactions during alkylation .

Basic: Which spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperazine ring and naphthalene substitution patterns. Aromatic protons in the 6.8–8.5 ppm range validate naphthalenyloxy integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and stability under accelerated degradation conditions .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions in receptor binding or efficacy (e.g., serotonin vs. dopamine receptor affinities) may arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK-293 vs. CHO-K1) and radioligand concentrations in competitive binding assays .
  • Metabolic Stability : Use liver microsome assays (human/rat) to compare metabolic half-lives and active metabolite profiles .
  • Structural Analogs : Perform SAR studies by modifying the naphthalenyloxy or piperazine groups to isolate target-specific effects .

Advanced: What computational strategies are effective for predicting target interactions and optimizing binding affinity?

Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin (5-HT₁A) or dopamine (D₂) receptors. Focus on hydrogen bonding with piperazine NH and hydrophobic contacts with the chlorophenyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify critical residues (e.g., Asp116 in 5-HT₁A) .
  • QSAR Models : Train models on IC₅₀ datasets to prioritize substituents enhancing logP and reducing polar surface area for blood-brain barrier penetration .

Basic: What biological targets are hypothesized for this compound, and how are they validated experimentally?

Answer:

  • Primary Targets : Serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors due to structural similarity to arylpiperazine antipsychotics .
  • Validation Methods :
    • Radioligand Displacement Assays : Measure Ki values using [³H]-8-OH-DPAT (5-HT₁A) or [³H]-spiperone (D₂) .
    • Functional Assays : cAMP accumulation or β-arrestin recruitment in transfected cells confirms inverse agonism/antagonism .

Advanced: How can synthetic yields be improved while minimizing byproduct formation?

Answer:

  • Solvent Optimization : Replace DMF with DMSO to enhance solubility of intermediates during piperazine alkylation .
  • Catalytic Additives : Introduce KI (10 mol%) to accelerate SN2 reactions in acetamide coupling steps .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 100°C, improving yield from 65% to 85% .

Advanced: What strategies address discrepancies in physicochemical properties (e.g., solubility, logP) reported in literature?

Answer:

  • LogP Measurement : Compare shake-flask vs. HPLC-derived values; use CHI logD₇.₄ (chromatographic hydrophobicity index) for consistency .
  • Solubility Enhancement : Co-solvent systems (PEG-400/water) or salt formation (hydrochloride) increase aqueous solubility for in vivo dosing .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

Answer:

  • Hepatotoxicity : HepG2 cell viability assays (MTT) with IC₅₀ < 50 μM indicate low hepatic risk .
  • hERG Inhibition : Patch-clamp electrophysiology or FLIPR assays to assess cardiac safety (IC₅₀ > 10 μM desirable) .

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